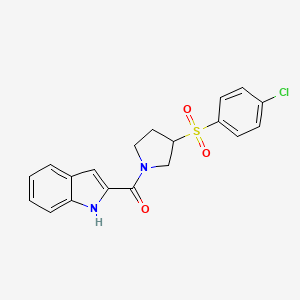![molecular formula C17H16N4O2 B3006190 (3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415629-21-7](/img/structure/B3006190.png)
(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a triazole ring, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative by introducing a methoxy group at the 3-position of the naphthalene ring. This can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Next, the triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC). The azetidine ring is then formed through a ring-closing reaction, typically involving the use of a suitable base and heat to induce cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a naphthoquinone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the triazole and azetidine rings suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also be used as a precursor for the synthesis of polymers or other advanced materials.
Wirkmechanismus
The mechanism of action of (3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking the transition state of enzyme-substrate complexes. The azetidine ring may also contribute to binding affinity and specificity by fitting into hydrophobic pockets of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
- (3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
- (3-Methoxynaphthalen-2-yl)-[3-(triazol-2-yl)piperidin-1-yl]methanone
Uniqueness
The uniqueness of this compound lies in its combination of the naphthalene, triazole, and azetidine rings. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. For example, the azetidine ring offers a different steric and electronic environment compared to the pyrrolidine or piperidine rings, potentially leading to unique interactions with biological targets.
Eigenschaften
IUPAC Name |
(3-methoxynaphthalen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-16-9-13-5-3-2-4-12(13)8-15(16)17(22)20-10-14(11-20)21-18-6-7-19-21/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNWOYSVGPLVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)


